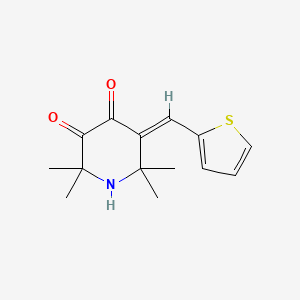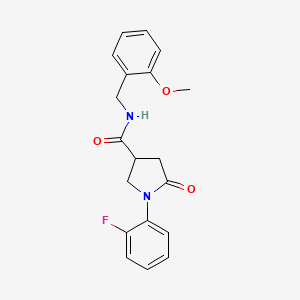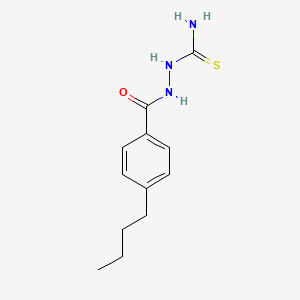
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione
描述
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione, also known as TTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the family of piperidinediones and is known for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
科学研究应用
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of research include:
1. Anti-inflammatory and Antioxidant Properties: 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been shown to possess significant anti-inflammatory and antioxidant properties. Studies have demonstrated that 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a key role in the development of various diseases, including cancer, diabetes, and cardiovascular disease.
2. Anti-cancer Properties: 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has also been shown to possess significant anti-cancer properties. Studies have demonstrated that 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
3. Neuroprotective Properties: 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been shown to possess neuroprotective properties. Studies have demonstrated that 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione can protect neurons from oxidative stress and prevent neuronal damage in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione involves its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione also activates the Nrf2-ARE signaling pathway, which is known to play a key role in the regulation of antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects:
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been shown to have various biochemical and physiological effects, including:
1. Reduction in oxidative stress and inflammation.
2. Inhibition of cancer cell growth and proliferation.
3. Protection of neurons from oxidative stress and neurodegeneration.
实验室实验的优点和局限性
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has several advantages for lab experiments, including its high stability and solubility in water. However, one of the limitations of using 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione in lab experiments is its high cost, which may limit its use in large-scale studies.
未来方向
There are several future directions for the research on 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione, including:
1. The development of more efficient and cost-effective synthesis methods for 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione.
2. The investigation of the potential of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases.
3. The exploration of the mechanism of action of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione and its interaction with other molecules in the body.
4. The development of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione derivatives with improved properties and efficacy.
In conclusion, 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione is a chemical compound with significant potential for various scientific research applications. Its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties make it a promising therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione and its potential for clinical use.
属性
IUPAC Name |
(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-13(2)10(8-9-6-5-7-18-9)11(16)12(17)14(3,4)15-13/h5-8,15H,1-4H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDIXKNCOFZOZ-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=CC=CS2)C(=O)C(=O)C(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=CC=CS2)/C(=O)C(=O)C(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4856700.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B4856711.png)
![N-(2-hydroxyethyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4856731.png)
![2-({4-[(phenylthio)methyl]benzoyl}amino)-N-propylbenzamide](/img/structure/B4856736.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4856740.png)
![3-[(3,4-dichlorobenzyl)thio]-5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4856753.png)
![N'-(4-fluorophenyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4856767.png)
![3-methyl-1-oxo-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4856775.png)
![8,9-dimethyl-2-phenyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856778.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(4-chlorophenoxy)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4856807.png)
![ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4856810.png)

![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4856835.png)